2-Amino-4-(benzyloxy)-5-methoxybenzonitrile
Overview
Description
2-Amino-4-(benzyloxy)-5-methoxybenzonitrile is an organic compound that features a benzene ring substituted with an amino group, a benzyloxy group, a methoxy group, and a nitrile group
Scientific Research Applications
2-Amino-4-(benzyloxy)-5-methoxybenzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Mechanism of Action
Target of Action
The primary target of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory responses .
Mode of Action
This could result in a decrease in the production of leukotrienes, thereby reducing inflammation .
Biochemical Pathways
The compound is likely involved in the leukotriene metabolic pathway . By inhibiting Leukotriene A-4 hydrolase, it could disrupt the production of leukotrienes, affecting downstream inflammatory responses .
Pharmacokinetics
The compound’sADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability . For instance, its absorption rate would determine how quickly it enters the bloodstream, while its distribution would affect how it reaches its target. Its metabolism could alter its structure and function, and its rate of excretion would influence its duration of action .
Result of Action
The primary molecular effect of this compound is likely the inhibition of Leukotriene A-4 hydrolase, leading to a decrease in leukotriene production . This could result in a reduction in inflammation at the cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . For example, extreme pH or temperature could denature the compound, reducing its effectiveness. Interactions with other molecules could either inhibit or enhance its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(benzyloxy)-5-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzene derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(benzyloxy)-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Amino-4-(benzyloxy)-5-methoxybenzoate: Similar structure but with an ester group instead of a nitrile group.
Uniqueness
2-Amino-4-(benzyloxy)-5-methoxybenzonitrile is unique due to the presence of the nitrile group, which can undergo specific chemical transformations that are not possible with the carboxylic acid or ester analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
2-amino-5-methoxy-4-phenylmethoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-18-14-7-12(9-16)13(17)8-15(14)19-10-11-5-3-2-4-6-11/h2-8H,10,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOSRWTZALOJOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)N)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470839 | |
Record name | 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385785-02-4 | |
Record name | 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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